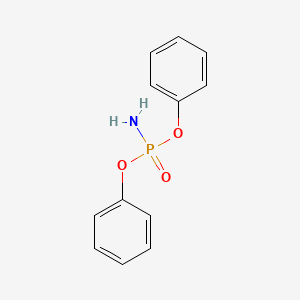

Diphenyl phosphoramidate

Description

Propriétés

IUPAC Name |

[amino(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMUDOFWQWBHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073284 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-56-7 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidophosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phosphoramidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl phosphoramidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenyl phosphoramidate can be synthesized through several methods, including:

Salt Elimination: This method involves the reaction of diphenyl phosphorochloridate with ammonia or amines under controlled conditions.

Oxidative Cross-Coupling: This involves the coupling of diphenyl phosphine oxide with an amine in the presence of an oxidizing agent.

Azide Reduction: This method uses diphenyl phosphorazidate as a precursor, which is then reduced to form this compound.

Hydrophosphinylation: This involves the addition of a phosphine to an imine or nitrile, followed by oxidation.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of this compound with aldehydes and dienophiles under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the salt elimination method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Reactions with Amines

-

Phosphoramidate Formation: Diphenylphosphoryl azide (DPPA) reacts with amines to yield corresponding phosphoramidates .

-

Peptide Synthesis: DPPA is used in peptide synthesis, reacting with carboxylic acids to form urethanes or amides . The reaction is believed to proceed through a mixed anhydride intermediate .

Atherton–Todd Reaction

The reaction of dialkylphosphite with primary or secondary amines in the presence of a base in carbon tetrachloride produces phosphoramidates .

Use as a Synthetic Reagent

Diphenyl phosphorazidate (DPPA) can function as an azide anion equivalent, 1,3-dipole, electrophile, and nitrene, enabling its use in amide and ester synthesis, modified Curtius reactions, and C-acylation, among others .

Reaction Mechanism

In amide or peptide synthesis using DPPA, the carboxylate anion attacks the phosphorus atom in DPPA, leading to acyl phosphates. Acyl azide is then formed, which reacts with an amine to form the amide or peptide bond .

Catalysis

1,4-dimethylpiperazine has been identified as an effective catalyst in the synthesis of diphenyl-substituted aryl phosphoramidates, promoting the formation of the P−N linkage .

Spectroscopic Observation

The photochemistry of diphenylphosphoryl azide has been studied using femtosecond transient absorption spectroscopy, with observations of singlet diphenylphosphorylnitrene .

Hydrolysis and Solvolysis

The mechanisms of hydrolysis and solvolysis of phosphoramidic acids, including diphenyl phosphoramidate derivatives, have been examined to understand their reactivity and behavior in various chemical environments .

Selected Reactions and Conditions

These reactions highlight the versatility of this compound and its derivatives in various chemical syntheses, offering different pathways to access complex molecules and functional groups.

Applications De Recherche Scientifique

Diphenyl phosphoramidate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of diphenyl phosphoramidate involves its ability to form stable phosphoramidate linkages. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophiles. This property is utilized in various biochemical and industrial processes. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions and other biochemical pathways that utilize phosphorus-containing compounds .

Comparaison Avec Des Composés Similaires

O,O-Diaryl N,N-Dialkyl Phosphoramidates

These compounds, such as O,O-diphenyl N,N-dimethyl phosphoramidate, share a similar backbone but differ in alkyl/aryl substitution on the nitrogen. They are primarily used as flame retardants and exhibit lower thermal stability compared to DPPA due to weaker N-alkyl bonds .

Resorcinol Bis(Diphenyl Phosphate) (RDP)

RDP, a phosphate ester, is structurally distinct but functionally analogous as a flame retardant. Unlike DPPA, it lacks nitrogen, leading to inferior char formation and higher smoke emission .

| Property | DPPA | RDP |

|---|---|---|

| Char Residue at 600°C | 25% | 15% |

| Nitrogen Content | Yes (enhances gas-phase inhibition) | No |

| Application Scope | Flexible polyurethane foam (FPUF) | Limited to rigid polymers |

Pharmacological Analogues

Hypoxia-Activated Phosphoramidate Prodrugs

TH-302, an achiral DPPA derivative, demonstrates 400-fold enhanced cytotoxicity under hypoxia compared to aerobic conditions. This selectivity surpasses chiral phosphoramidates like ifosfamide derivatives .

Antimicrobial Phosphoramidates

6-Fluoro-4-piperidinyl-1,2-benzisoxazole amides (e.g., compound 4IV) exhibit superior antimicrobial activity compared to DPPA derivatives. However, DPPA-based prodrugs offer better hydrolytic stability .

| Property | DPPA Derivatives | 6-Fluoro-Benzisoxazole Amides |

|---|---|---|

| MIC Against S. aureus | 2–4 µg/mL | 0.5–1 µg/mL |

| Chemical Stability | Stable in aqueous media | Prone to hydrolysis |

Nucleic Acid Analogues

Phosphoramidate linkages in nucleic acids (e.g., P3′→N5′ phosphoramidate) enhance nuclease resistance and duplex-forming ability compared to natural phosphodiesters .

| Property | P3′→N5′ Phosphoramidate DNA | Natural DNA |

|---|---|---|

| Snake Venom PDE Resistance | >24 hours | <1 hour |

| Triplex Stability | High (ΔTm = +8°C) | Moderate |

Key Research Findings

Flame Retardancy : DPPA-based FRs like N-RDP (a phenylene diamine-derived phosphoramidate) outperform phosphate esters (e.g., RDP) in char yield (25% vs. 15%) and smoke suppression .

Catalytic Activity : Chiral DPPA catalysts enable enantioselective synthesis with >90% ee in certain reactions .

Prodrug Design : Single-diastereomer DPPA prodrugs (e.g., PSI-7977) achieve >99% purity, enhancing antiviral efficacy .

Activité Biologique

Diphenyl phosphoramidate (DPPA) is a significant compound in the field of organophosphorus chemistry, known for its diverse biological activities. This article explores the biological implications of DPPA, detailing its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Overview of this compound

This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amidic nitrogen. Its structure allows for various modifications that can enhance its biological properties. The compound exhibits a range of activities, including antimicrobial, antiviral, anticancer, and enzyme inhibition effects.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including:

- Salt Elimination : This method involves the reaction of phosphoric acid derivatives with amines to yield phosphoramidates.

- Amination of Phosphoryl Azides : A more environmentally friendly approach that utilizes phosphoryl azides to generate diphenyl phosphoramidates through nucleophilic substitution reactions .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. A study synthesized novel urea and thiourea derivatives from DPPA and evaluated their efficacy against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of DPPA Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Bacillus subtilis | 15 |

| 4b | Staphylococcus aureus | 18 |

| 7a | Pseudomonas aeruginosa | 12 |

| 7b | Escherichia coli | 14 |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly as a prodrug in anti-HIV therapies. It acts as a phosphorylating agent that can enhance the bioavailability of nucleoside analogs, improving their therapeutic efficacy . The mechanism involves the activation of nucleoside drugs through phosphorylation, which is crucial for their antiviral activity.

Anticancer Properties

Studies have highlighted the potential anticancer effects of DPPA derivatives. For example, certain compounds derived from DPPA have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 10r | MDA-MB-231 | 23 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : DPPA derivatives have been identified as inhibitors for various enzymes, including transketolase and anaplastic lymphoma kinase (ALK) .

- Nucleophilic Substitution : The reactivity of the phosphorus center allows for nucleophilic attack by biological substrates, facilitating the formation of biologically active compounds .

- Prodrug Activation : As a prodrug, DPPA enhances the delivery and efficacy of therapeutic agents by modifying their phosphorylation state .

Case Studies

- Antimicrobial Efficacy : A series of studies demonstrated that newly synthesized thiourea derivatives from DPPA exhibited substantial antibacterial activity. These studies utilized agar well diffusion methods to quantify effectiveness against specific bacterial strains.

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that certain DPPA derivatives not only inhibited cell proliferation but also induced apoptosis through tubulin destabilization mechanisms.

Q & A

Q. What are the established synthetic routes for diphenyl phosphoramidate and its derivatives, and what analytical methods validate their purity and structure?

this compound is typically synthesized via phosphorylation of amines using phosphoryl chloride derivatives. For example, diphenyl N-cyclohexylphosphoramidate is prepared by reacting cyclohexylamine with diphenyl phosphoryl chloride under anhydrous conditions . High yields (e.g., 94% for this compound) are achieved through recrystallization from ether/petroleum ether mixtures . Analytical validation includes elemental analysis (C, H, N, P content), melting point determination, and NMR spectroscopy to confirm substituent regiochemistry and purity .

Q. How do structural modifications in this compound derivatives influence their efficacy as chiral catalysts in asymmetric synthesis?

Modifications at the amine moiety (e.g., cyclohexyl, quinuclidinyl, or benzyl groups) and aryl substituents (e.g., methoxyquinolinyl) significantly impact catalytic activity. For instance, Zhou Jian's team demonstrated that steric and electronic effects in (S)-6-methoxyquinolin-4-yl derivatives enhance enantioselectivity in asymmetric reactions by stabilizing transition states via hydrogen bonding and π-π interactions . Methodologically, comparative kinetic studies (e.g., enantiomeric excess measurements via HPLC) and X-ray crystallography of catalyst-substrate complexes are critical for structure-activity analysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the reactivity of this compound in Friedel-Crafts alkylation reactions?

Conflicting yields in alkylation reactions (e.g., 27% phenylcyclohexane vs. no product in diethyl N,N-dicyclohexylphosphoramidate reactions) arise from steric hindrance and N–C bond cleavage efficiency . To address discrepancies:

- Use kinetic isotope effects (KIEs) to probe rate-determining steps.

- Monitor intermediates via in situ <sup>31</sup>P NMR to track phosphoramide decomposition pathways.

- Optimize Lewis acid catalysts (e.g., AlCl3 stoichiometry) to favor aralkyl over hydrocarbon byproducts .

Q. How does the phosphoramidate moiety in nucleotide analogs affect polymerase binding and catalysis, and what methodologies assess this interaction?

Phosphoramidate-modified nucleotides (e.g., Asp-dAMP) exhibit weaker polymerase binding (high Km values) due to reduced hydrogen-bonding capacity, but retain catalytic efficiency (Vmax near natural substrates) . Methodologies include:

- Pre-steady-state kinetic assays to measure nucleotide incorporation rates.

- Fluorescence anisotropy to quantify binding affinity.

- Molecular dynamics simulations to map active-site interactions .

Q. What mechanistic insights explain the antibiotic-adjuvant activity of carbohydrate-based this compound derivatives?

These derivatives disrupt bacterial membrane integrity via phosphoramidate-mediated hydrolysis, enhancing antibiotic permeability. The Staudinger-phosphite reaction enables modular synthesis with varied sugar residues (e.g., glucose vs. galactose) and aryl groups . Key assays include:

- Minimum inhibitory concentration (MIC) reduction studies in combination with β-lactams.

- Time-kill curves to quantify synergistic effects.

- Fluorescent probe assays (e.g., propidium iodide) to assess membrane damage .

Methodological Guidance for Contradiction Analysis

Q. How can researchers reconcile variability in enzymatic activation of phosphoramidate prodrugs across cell lines?

Discrepancies (e.g., anti-HIV activity in TK<sup>+</sup> vs. TK<sup>−</sup> cells) stem from thymidine kinase dependency for phosphorylation. Strategies include:

- Cell-specific metabolic profiling (LC-MS quantification of prodrug metabolites).

- CRISPR knockout models to validate kinase involvement.

- Co-administration with kinase inhibitors to confirm activation pathways .

Q. What experimental designs optimize phosphoramidate inhibitors targeting prostate-specific membrane antigen (PSMA)?

PSMA inhibitors require balanced phosphoramidate-zinc coordination and hydrophobic interactions. Iterative optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.